![molecular formula C16H17ClO3S B2819209 1-Chloro-3-(4-phenoxybutylsulfonyl)benzene CAS No. 338792-37-3](/img/structure/B2819209.png)
1-Chloro-3-(4-phenoxybutylsulfonyl)benzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(4-phenoxybutylsulfonyl)benzene” can be inferred from its name. It likely contains a benzene ring with a chlorine atom attached at the 1-position and a phenoxybutylsulfonyl group attached at the 3-position .Chemical Reactions Analysis
The chemical reactions involving “1-Chloro-3-(4-phenoxybutylsulfonyl)benzene” would depend on the conditions and reagents present. As an aromatic compound, it could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution .Scientific Research Applications
Catalysts for Chemical Reactions
- Oxo-vanadium (IV) phthalocyanine implanted onto modified SBA-15 has been explored as a catalyst for the direct hydroxylation of benzene to phenol in an acetonitrile-water medium, highlighting the potential use of chloro-functionalized compounds in catalysis and the importance of solvent systems in reaction efficacy (Farahmand, Ghiaci, & Asghari, 2020).
Synthetic Applications
- High molecular weight poly(p-phenyleneethynylenes) were synthesized through alkyne metathesis utilizing "instant" catalysts, indicating the role of chloro-functionalized compounds in facilitating polymerization reactions (Kloppenburg, Jones, & Bunz, 1999).
Medicinal Chemistry
- A study on the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and their antimicrobial activity, demonstrating the utility of chloro-benzene derivatives in the development of antimicrobial agents (Dave et al., 2013).
Advanced Materials
- Poly(aryl ether sulfone ketone) was synthesized using a novel chloro-monomer, showcasing the importance of chloro-functionalized aromatic compounds in the creation of high-performance polymers (Zhang, 2010).
Future Directions
properties
IUPAC Name |
1-chloro-3-(4-phenoxybutylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c17-14-7-6-10-16(13-14)21(18,19)12-5-4-11-20-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFQYWPKSHWGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-phenoxybutylsulfonyl)benzene |
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